molecular formula C14H9ClO2 B1338104 4-benzoylbenzoyl Chloride CAS No. 39148-58-8

4-benzoylbenzoyl Chloride

Cat. No.: B1338104
CAS No.: 39148-58-8
M. Wt: 244.67 g/mol
InChI Key: OZCULFZQSHFJNI-UHFFFAOYSA-N
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Description

4-Benzoylbenzoyl chloride is an organic compound with the molecular formula C14H9ClO2. It is a derivative of benzoyl chloride and is characterized by the presence of two benzoyl groups attached to a central carbon atom. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoylbenzoyl chloride typically involves the reaction of 4-benzoylbenzoic acid with thionyl chloride. The process is carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the corresponding acid chloride .

Industrial Production Methods

In an industrial setting, the preparation of this compound can be scaled up by using larger quantities of 4-benzoylbenzoic acid and thionyl chloride. The reaction is conducted in a large reactor equipped with a reflux condenser and an overhead stirrer to ensure thorough mixing and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

4-Benzoylbenzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used in the synthesis of this compound from 4-benzoylbenzoic acid.

    Amines and Alcohols: React with this compound to form amides and esters under mild conditions.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    4-Benzoylbenzoic Acid: Formed by hydrolysis.

Scientific Research Applications

Synthesis of Organic Compounds

4-Benzoylbenzoyl chloride is primarily utilized as a reagent in organic synthesis. It serves as an acylating agent in the preparation of various organic compounds, including:

  • Benzoyl Peroxide : A key initiator in polymerization reactions.
  • Dyes and Pigments : Used in the production of synthetic dyes, enhancing color stability and intensity.
  • Pharmaceuticals : Acts as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Analytical Chemistry

In analytical chemistry, this compound is employed as a derivatizing agent for the analysis of alcohols, phenols, and amines. It facilitates the formation of stable derivatives that can be analyzed using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) .

Biological Applications

Recent studies have explored the use of this compound in biological systems. For instance, it has been investigated for its potential effects on cellular signaling pathways, particularly in relation to ATP analogs . Additionally, its reactivity with biological molecules can lead to the development of novel therapeutic agents.

Case Study 1: Synthesis of Benzoyl Peroxide

A study demonstrated the efficient synthesis of benzoyl peroxide from this compound through a two-step reaction involving radical polymerization. The resulting benzoyl peroxide was characterized by its effectiveness as a polymerization initiator in producing polystyrene .

Case Study 2: Derivatization for HPLC Analysis

A research paper detailed the derivatization of phenolic compounds using this compound for HPLC analysis. The study highlighted improved sensitivity and specificity in detecting phenolic compounds in environmental samples, showcasing the compound's utility in environmental monitoring .

Mechanism of Action

The mechanism of action of 4-benzoylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The molecular targets and pathways involved in these reactions are primarily the nucleophilic attack on the carbonyl carbon of the acyl chloride group, leading to the formation of the corresponding products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoylbenzoyl chloride is unique due to the presence of two benzoyl groups, which enhances its reactivity and makes it suitable for specific synthetic applications that require a more complex acyl chloride structure.

Biological Activity

4-Benzoylbenzoyl chloride, also known as benzoyl chloride, is an aromatic compound with significant industrial applications, particularly in organic synthesis and as a reagent in various chemical reactions. Its biological activity has been a subject of research due to its potential effects on human health and environmental safety. This article delves into the biological activity of this compound, examining its genotoxicity, carcinogenic potential, and other relevant biological effects.

  • Chemical Name : this compound
  • Molecular Formula : C13_{13}H9_{9}ClO
  • Structure : The compound features a benzoyl group attached to another benzoyl group through a carbonyl linkage.

Genotoxicity

Research indicates that benzoyl chloride exhibits limited genotoxic effects. A study conducted using various strains of Salmonella typhimurium and Escherichia coli reported negative results for mutagenicity in both the presence and absence of metabolic activation . Furthermore, in vivo micronucleus assays did not demonstrate clastogenic effects on bone marrow erythroblasts, suggesting a low potential for DNA damage .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified benzoyl chloride as having "limited evidence" for carcinogenicity in humans and "inadequate evidence" in laboratory animals . In animal studies, particularly involving dermal exposure, there were indications of tumorigenic activity. For instance, mice treated with benzoyl chloride showed a significant incidence of skin papillomas and lung adenomas .

Table 1: Summary of Carcinogenic Studies on Benzoyl Chloride

Study TypeOrgan AffectedTumor TypeIncidence (%)Reference
Dermal ApplicationSkinPapillomas20%
Dermal ApplicationLungAdenomas30%
Inhalation ExposureVarious (systemic)Inflammation & KeratosisObserved
Long-term ExposureLymph NodesInflammationObserved

Toxicological Studies

Toxicological assessments have shown that repeated exposure to benzoyl chloride can lead to significant health effects. Inhalation studies indicated inflammation of lymph nodes, liver, and spleen, alongside keratosis of the gastric mucosa . These findings underline the corrosive nature of benzoyl chloride and its potential to cause severe tissue damage upon prolonged exposure.

Case Studies

A notable case involved workers in the production of benzoyl chloride who exhibited higher-than-expected rates of lung cancer. Out of four identified cases, two were confirmed lung cancer deaths among workers exposed for extended periods . This correlation between occupational exposure and increased cancer risk highlights the need for stringent safety measures in industrial settings.

Properties

IUPAC Name

4-benzoylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-14(17)12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCULFZQSHFJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512775
Record name 4-Benzoylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39148-58-8
Record name 4-Benzoylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A total of 3.4 kg of phosgene were passed in the course of 5 hours into a solution of 4 kg of 4-hydroxybenzophenone and 190 g of benzyltrimethylammonium chloride in 11.4 kg of o-xylene. During this time, the internal temperature was increased from 95° to 1200° C. After the end of the introduction of phosgene, stirring was continued for 30 minutes at 115° C. Working up was carried out by expelling the excess phosgene with nitrogen. The salt (catalyst) precipitated toward the end of the reaction was filtered off and the solvent was distilled off. 4.9 kg (93%) of yellowish 4-chloroformylbenzophenone of melting point 67°-72° C. were obtained. This crude product containing 12.69% of Cl- (theoretical value 13.60%) was used directly for the subsequent reactions, without further purification.
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Synthesis routes and methods II

Procedure details

The conditions to prepare Reference Example 34 are used with 2.0 g of 4-benzoylbenzoic acid and 30 ml of thionyl chloride to give the desired product in a solution of 30 ml of methylene chloride.
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Synthesis routes and methods III

Procedure details

4-Benzoylbenzoic acid (BBA), 1.0 kg (4.42 moles), was added to a dry 5 liter Morton flask equipped with reflux condenser and overhead stirrer, followed by the addition of 645 ml (8.84 moles) of thionyl chloride and 725 ml of toluene. Dimethylformamide, 3.5 ml, was then added and the mixture was heated at reflux for 4 hours. After cooling, the solvents were removed under reduced pressure and the residual thionyl chloride was removed by three evaporations using 3×500 ml of toluene. The product was recrystallized from 1:4 toluene:hexane to give 988 g (91% yield) after drying in a vacuum oven. Product melting point was 92-94° C. Nuclear magnetic resonance (NMR) analysis at 80 MHz (1H NMR (CDCl3)) was consistent with the desired product: aromatic protons 7.20-8.25 (m, 9H). All chemical shift values are in ppm downfield from a tetramethylsilane internal standard. The final compound was stored for use in the preparation of a monomer used in the synthesis of photoactivatable polymers as described, for instance, in Example 3.
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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